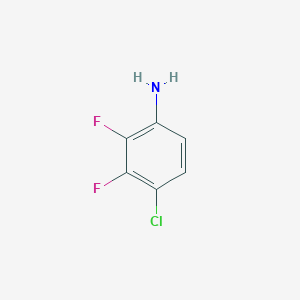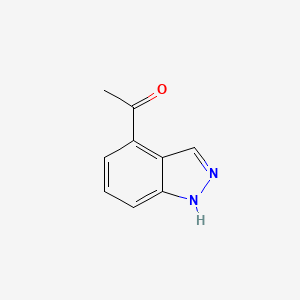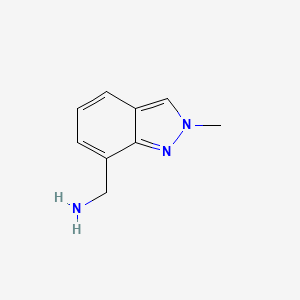
4-Chloro-2,3-difluoroaniline
Vue d'ensemble
Description
4-Chloro-2,3-difluoroaniline is a chemical compound with the CAS Number: 878285-12-2 and a molecular weight of 163.55 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4ClF2N/c7-3-1-2-4 (10)6 (9)5 (3)8/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 2,3-difluoroaniline and 4-chloro-2-fluoroaniline are often used in the synthesis of various organic compounds , suggesting that 4-Chloro-2,3-difluoroaniline may interact with a wide range of molecular targets.
Mode of Action
It’s known that halogenated anilines like this compound can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution .
Biochemical Pathways
A study on 3,4-difluoroaniline, a similar compound, showed that it was degraded under aerobic conditions by pseudomonas fluorescens . This suggests that this compound might also be metabolized by certain microorganisms, affecting various biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
It’s known that halogenated anilines can cause various biological effects, including cytotoxicity and genotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s degradation might be affected by the presence of certain microorganisms and oxygen levels . Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
4-Chloro-2,3-difluoroaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It has been observed to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics. The nature of these interactions often involves the formation of reactive intermediates that can further react with cellular macromolecules, potentially leading to toxic effects . Additionally, this compound can undergo reductive deamination, a process facilitated by specific microbial enzymes, leading to the formation of less toxic metabolites .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, particularly those involving oxidative stress responses. It has been shown to induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases and heat shock proteins . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of cytochrome P450 enzymes, which can lead to the accumulation of toxic intermediates . Additionally, this compound can form covalent adducts with cellular proteins and DNA, potentially causing mutations and disrupting normal cellular functions . The binding interactions of this compound with biomolecules are often mediated by its halogen atoms, which can form strong bonds with nucleophilic sites on proteins and nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can be relatively stable under aerobic conditions, but it may undergo degradation through microbial activity, leading to the formation of less toxic metabolites . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxic effects, including liver and kidney damage, as well as behavioral changes in animal models such as zebrafish . Threshold effects have been observed, where the toxic effects become more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include oxidative dehalogenation and reductive deamination, leading to the formation of various metabolites . The compound can also interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism . The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the body . Additionally, binding to plasma proteins can affect its bioavailability and clearance from the body .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also accumulate in the mitochondria, potentially affecting mitochondrial function and energy production . Targeting signals and post-translational modifications may play a role in directing this compound to specific cellular compartments, influencing its overall biological effects .
Propriétés
IUPAC Name |
4-chloro-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJZEMLYSDWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657869 | |
| Record name | 4-Chloro-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878285-12-2 | |
| Record name | 4-Chloro-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)
![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)
![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)
![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)


![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)
